molecular formula C3HKN3O+ B14141475 Malononitrile, potassium salt CAS No. 5458-49-1

Malononitrile, potassium salt

Cat. No.: B14141475
CAS No.: 5458-49-1
M. Wt: 134.16 g/mol
InChI Key: KSFLNMVMXODFMG-UHFFFAOYSA-N
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Description

Malononitrile, potassium salt (C₃N₂K₂) is a reactive organometallic compound derived from malononitrile (C₃H₂N₂) through deprotonation and subsequent potassium ion coordination. It is synthesized by treating malononitrile with potassium bases such as potassium carbonate (K₂CO₃) or potassium hydride (KH) in aprotic solvents like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) . The salt exhibits unique reactivity due to its stabilized carbanion structure, which facilitates nucleophilic substitutions and cycloadditions.

Properties

CAS No.

5458-49-1

Molecular Formula

C3HKN3O+

Molecular Weight

134.16 g/mol

IUPAC Name

potassium;2-hydroxyiminopropanedinitrile

InChI

InChI=1S/C3HN3O.K/c4-1-3(2-5)6-7;/h7H;/q;+1

InChI Key

KSFLNMVMXODFMG-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=NO)C#N.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Malononitrile, potassium salt, can be synthesized through the reaction of malononitrile with potassium hydroxide. The reaction typically occurs in an aqueous medium, where malononitrile is dissolved in water and potassium hydroxide is added gradually. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound, often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Malononitrile, potassium salt, undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can participate in nucleophilic addition reactions with carbonyl compounds, leading to the formation of substituted malononitrile derivatives.

    Condensation Reactions: It is commonly used in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated compounds.

    Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as aldehydes or ketones, and bases like sodium ethoxide or potassium tert-butoxide.

    Condensation Reactions: Aldehydes or ketones, and catalysts such as piperidine or pyridine.

    Cyclization Reactions: Various reagents depending on the desired heterocyclic product, often under basic or acidic conditions.

Major Products Formed

    Substituted Malononitrile Derivatives: Formed through nucleophilic addition.

    α,β-Unsaturated Compounds: Formed through Knoevenagel condensation.

    Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

Malononitrile, potassium salt, has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a precursor in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of malononitrile, potassium salt, involves its ability to act as a nucleophile due to the presence of the cyano groups. It can readily participate in nucleophilic addition and condensation reactions, forming stable intermediates and products. The potassium ion enhances the solubility and reactivity of the compound in various solvents.

Comparison with Similar Compounds

Key Properties :

  • Solubility : Poor solubility in organic solvents (e.g., CH₂Cl₂, DMSO) and instability in aqueous media limit its characterization via NMR, necessitating X-ray crystallography or IR spectroscopy for structural analysis .
  • Reactivity: The potassium salt participates in radical-mediated isomerization reactions under oxygen, as demonstrated in radical clock experiments with α-cyclopropyl malononitrile derivatives .
  • Applications : Used in multicomponent reactions (MCRs) to synthesize heterocycles (e.g., pyrazoles, pyrroles) and as a precursor for functionalized trifluoroborates .

Comparison with Similar Compounds

Malononitrile Dimer (C₆H₄N₄)

The malononitrile dimer (1,1,3,3-tetracyanopropane) is a self-condensation product of malononitrile. Unlike its potassium salt, the dimer lacks ionic character, leading to distinct reactivity:

Property Malononitrile, Potassium Salt Malononitrile Dimer
Reactivity with Isothiocyanates Forms 2-thioxopyridines via base-free pathways Requires triethylamine (Et₃N) to generate multi-charged transition states
Solubility Insoluble in DMSO; requires polar aprotic solvents Moderately soluble in ethanol and water
Synthetic Utility Enables radical isomerization and MCRs Used in Knoevenagel condensations and nitrosation reactions

Mechanistic Insight : The potassium salt’s ionic nature bypasses the need for external bases in nucleophilic attacks, whereas the dimer relies on base-catalyzed deprotonation .

Sodium Salts of Malononitrile Derivatives

Sodium salts (e.g., sodium 2,2-dicyanoethyltrifluoroborate) are structurally analogous but differ in cation size and coordination effects:

Property Potassium Salt Sodium Salt
Cation Size Larger K⁺ ion stabilizes bulkier anions Smaller Na⁺ favors compact anion geometries
Application in MALDI-TOF Not reported Enhances signal resolution in mass spectrometry
Reaction Yield Higher yields in alkylation reactions (e.g., 92% for trifluoroborate synthesis) Lower yields due to increased byproduct formation

Amidinium Salts of (Hydroxyimino)malononitrile

These salts (e.g., 1-methylguanidinium (hydroxyimino)malononitrile) are prebiotic analogs with contrasting stability and hydrogen-bonding profiles:

Property This compound Amidinium Salts
Melting Point Not reported (decomposes above 160°C) 110–160°C, depending on amidinium group
Hydrogen Bonding Ionic interactions dominate Weak H-bonds (1.85–1.95 Å) between anions and cations
Prebiotic Relevance Limited Key intermediates in RNA nucleoside formation under wet-dry cycles

Dithiazolium Salts

Dithiazolium derivatives (e.g., 4-chloro-5-cyano-1,2,3-dithiazolium chloride) share synthetic pathways with malononitrile but differ in electronic structure:

Property This compound Dithiazolium Salts
Synthesis Base-mediated deprotonation Reaction of malononitrile with S₂Cl₂ at 20°C
Electron Delocalization Localized carbanion charge Delocalized cationic charge across sulfur atoms
Applications Radical chemistry Precursors for thiadiazoles and conductive materials

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